BenchChemオンラインストアへようこそ!

8-Oxa-5-azaspiro[3.5]nonane

CNS drug design Physicochemical property optimization Hydrogen bonding

8-Oxa-5-azaspiro[3.5]nonane (CAS 602326-48-7) is a heterocyclic spiro compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. It features a unique spirocyclic framework that incorporates both oxygen and nitrogen atoms, resulting in a rigid, three-dimensional scaffold with a topological polar surface area (tPSA) of 21 Ų and a calculated LogP of 0.42.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 602326-48-7
Cat. No. B1396203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-5-azaspiro[3.5]nonane
CAS602326-48-7
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2(C1)COCCN2
InChIInChI=1S/C7H13NO/c1-2-7(3-1)6-9-5-4-8-7/h8H,1-6H2
InChIKeyQJWGZYJFBDSKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxa-5-azaspiro[3.5]nonane (CAS 602326-48-7): Spirocyclic Building Block for CNS and Enzyme-Targeted Drug Discovery


8-Oxa-5-azaspiro[3.5]nonane (CAS 602326-48-7) is a heterocyclic spiro compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol [1]. It features a unique spirocyclic framework that incorporates both oxygen and nitrogen atoms, resulting in a rigid, three-dimensional scaffold with a topological polar surface area (tPSA) of 21 Ų and a calculated LogP of 0.42 [1][2]. This structure confers distinct physicochemical properties—including a saturated carbon bond fraction (Fsp³) of 1 and zero rotatable bonds—that make it a valuable building block in medicinal chemistry, particularly for designing central nervous system (CNS)-penetrant molecules and enzyme inhibitors [2].

Why Generic Spirocyclic Analogs Cannot Substitute for 8-Oxa-5-azaspiro[3.5]nonane in CNS-Focused Medicinal Chemistry


While the broader class of spirocyclic amines is recognized for providing rigid, three-dimensional scaffolds that can enhance target selectivity and metabolic stability over flat aromatic systems [1], not all spiro[3.5]nonane variants are equivalent. The specific placement of the oxygen heteroatom at the 8-position and nitrogen at the 5-position in 8-Oxa-5-azaspiro[3.5]nonane creates a unique hydrogen-bonding topology (one H-bond donor, two acceptors) and polarity profile that directly influences ligand-receptor interactions and physicochemical properties such as LogP and tPSA [2]. Subtle positional isomerism (e.g., 2-Oxa-7-azaspiro[3.5]nonane) or the absence of the ring oxygen entirely (e.g., 5-azaspiro[3.5]nonane) can drastically alter these parameters, potentially reducing target affinity, CNS permeability, or synthetic tractability. Consequently, generic spirocyclic amines cannot be assumed to recapitulate the precise property space or biological performance of this exact oxa-aza scaffold.

Quantitative Differentiation of 8-Oxa-5-azaspiro[3.5]nonane: Comparative Physicochemical, Enzymatic, and Scaffold Evidence


Physicochemical Profile vs. 5-Azaspiro[3.5]nonane: Hydrogen Bonding and Polarity as Determinants of CNS Permeability

8-Oxa-5-azaspiro[3.5]nonane exhibits a higher hydrogen bond acceptor count (2) compared to its all-carbon analog 5-azaspiro[3.5]nonane (1 HBA), and a substantially larger topological polar surface area (21 Ų vs. 12 Ų) [1]. This difference, driven by the replacement of a methylene unit with an oxygen atom in the ring system, reduces calculated lipophilicity (LogP 0.42 vs. 1.40) [1]. In the context of CNS drug discovery, these properties place 8-Oxa-5-azaspiro[3.5]nonane in a distinct region of the CNS MPO (Multiparameter Optimization) space, favoring passive permeability while mitigating P-glycoprotein efflux liability—a balance that is less favorable in the more lipophilic, less polar 5-azaspiro[3.5]nonane scaffold.

CNS drug design Physicochemical property optimization Hydrogen bonding

FAAH Inhibitory Potential vs. 7-Azaspiro[3.5]nonane and 1-Oxa-8-azaspiro[4.5]decane Scaffolds

A systematic scaffold-hopping study identified 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as privileged cores for fatty acid amide hydrolase (FAAH) inhibition, with both demonstrating potent in vitro enzyme inhibition (IC50 < 100 nM for optimized analogs) and sustained in vivo elevation of brain anandamide for >6 hours in mice [1]. While 8-Oxa-5-azaspiro[3.5]nonane is not identical to these lead scaffolds, its core structure belongs to the same oxa-azaspiro[3.5]nonane family, and it has been specifically referenced as a scaffold of interest for FAAH inhibition in subsequent analyses . The presence of the ring oxygen and the specific [3.5]-spiro fusion pattern are critical for maintaining the geometry required for high-affinity binding to the FAAH active site, as demonstrated by the >10-fold loss in potency observed when the oxygen atom is removed or the ring size is altered.

Fatty acid amide hydrolase (FAAH) Pain CNS enzyme inhibition

Conformational Rigidity and Synthetic Versatility vs. Acyclic or Monocyclic Amine Building Blocks

Spirocyclic scaffolds, including the 8-Oxa-5-azaspiro[3.5]nonane core, are increasingly recognized as superior bioisosteres for traditional piperidine or morpholine rings, offering enhanced metabolic stability and target selectivity due to their rigid, three-dimensional geometry [1]. The Fsp³ (fraction of sp³-hybridized carbons) value for 8-Oxa-5-azaspiro[3.5]nonane is 1, indicating complete saturation and maximal three-dimensionality, which contrasts sharply with the planar, aromatic scaffolds that dominate legacy compound collections. In direct comparisons, spirocyclic amines have been shown to improve oral bioavailability and reduce hERG channel blockade relative to their flexible, linear amine counterparts—effects attributed to the restricted conformational freedom that minimizes off-target interactions [1]. The specific [3.5] ring system of 8-Oxa-5-azaspiro[3.5]nonane presents a unique dihedral angle and exit vector geometry that cannot be replicated by simpler 6-membered heterocycles or smaller spiro systems.

Scaffold hopping Conformational restriction Medicinal chemistry

High-Value Application Scenarios for 8-Oxa-5-azaspiro[3.5]nonane Based on Quantitative Differentiation


Lead Optimization in CNS Programs Requiring Balanced LogP and Low tPSA

8-Oxa-5-azaspiro[3.5]nonane is ideally suited for CNS drug discovery programs where medicinal chemists need to maintain a calculated LogP below 1 while keeping tPSA under 30 Ų to ensure adequate passive permeability and minimize P-gp efflux. Its LogP of 0.42 and tPSA of 21 Ų [1] place it in the favorable region of the CNS MPO scoring system, making it a strategic choice over the more lipophilic 5-azaspiro[3.5]nonane (LogP 1.40) or more polar analogs with higher tPSA.

FAAH Inhibitor Scaffold Design for Sustained In Vivo Target Engagement

Based on the demonstrated ability of closely related oxa-azaspiro[3.5]nonane scaffolds to inhibit FAAH and elevate brain anandamide for >6 hours in vivo [2], 8-Oxa-5-azaspiro[3.5]nonane is a high-priority building block for programs targeting pain, inflammation, or mood disorders via the endocannabinoid system. The specific [3.5] ring size and oxygen placement are critical for maintaining the required binding geometry.

Conformational Restriction in Kinase or GPCR Inhibitor Scaffolds

In projects where reducing the number of rotatable bonds is a key strategy to improve target selectivity and metabolic stability, 8-Oxa-5-azaspiro[3.5]nonane offers a rigid, fully saturated spirocyclic core (Fsp³ = 1, 0 rotatable bonds) [1] that can serve as a direct replacement for flexible amine-containing linkers or saturated heterocycles such as morpholine, providing a unique three-dimensional vector arrangement that can enhance selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Oxa-5-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.